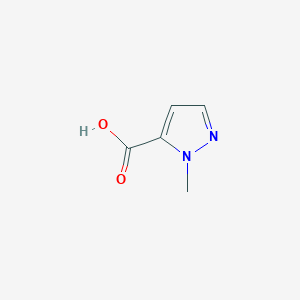
(4-Hydroxy-quinazolin-2-ylsulfanyl)-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxyquinazoline is a heterocyclic compound with the empirical formula C8H6N2O . It’s used as a building block in the synthesis of various chemical compounds .
Molecular Structure Analysis
The molecular structure of 4-Hydroxyquinazoline consists of a quinazoline core, which is a bicyclic compound containing two nitrogen atoms, and a hydroxy group attached to the 4-position .Physical And Chemical Properties Analysis
4-Hydroxyquinazoline has a molecular weight of 146.15 and its melting point is between 216-219 °C .Scientific Research Applications
Luminescent Materials
The quinazolinone skeleton, which is part of the structure of (4-Hydroxy-quinazolin-2-ylsulfanyl)-acetic acid, has been identified as a promising candidate for the development of luminescent materials . These materials have significant applications in creating organic light-emitting diodes (OLEDs) used in display and lighting technologies. The compound’s ability to exhibit good luminescence properties can be harnessed to improve the efficiency and color purity of OLEDs.
Biological Imaging Agents
Due to its excellent biocompatibility and low toxicity, (4-Hydroxy-quinazolin-2-ylsulfanyl)-acetic acid derivatives can be used as fluorescent probes in biological imaging . These agents can help in visualizing cellular processes, aiding in the diagnosis and research of diseases at the molecular level.
Fluorescent Probes
The compound’s derivatives are valuable in the design of fluorescent probes that are sensitive to environmental changes . This application is crucial in analytical chemistry, where such probes can detect ions or molecules, enabling researchers to monitor chemical reactions in real-time.
Safety And Hazards
properties
IUPAC Name |
2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3S/c13-8(14)5-16-10-11-7-4-2-1-3-6(7)9(15)12-10/h1-4H,5H2,(H,13,14)(H,11,12,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVJSWCZVASBMCH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)SCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Hydroxy-quinazolin-2-ylsulfanyl)-acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














